![molecular formula C8H11NO2 B1391189 3-(3-Hydroxypropyl)pyridin-4-ol CAS No. 1203499-54-0](/img/structure/B1391189.png)
3-(3-Hydroxypropyl)pyridin-4-ol
Overview
Description
3-(3-Hydroxypropyl)pyridin-4-ol is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxypropyl group at the 3-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)pyridin-4-ol can be achieved through several steps:
Starting Material: Pyridine is used as the starting material.
Step 1: Pyridine reacts with ethylene chlorohydrin in the presence of a base to form 3-(2-chloroethyl)pyridine.
Step 2: 3-(2-chloroethyl)pyridine is then reacted with sodium hydroxide to produce 3-(2-hydroxyethyl)pyridine.
Step 3: Finally, 3-(2-hydroxyethyl)pyridine reacts
Biological Activity
3-(3-Hydroxypropyl)pyridin-4-ol, also known as 4-hydroxy-3-pyridinepropanol, is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, its pharmacological properties, and relevant case studies.
The compound's structure can be represented by the following chemical identifiers:
- IUPAC Name : 3-(3-hydroxypropyl)-1H-pyridin-4-one
- CAS Number : 1203499-54-0
- Molecular Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
Structural Representation
The canonical SMILES notation for this compound is C1=CNC=C(C1=O)CCCO
, indicating the presence of a hydroxyl group and a pyridine ring which contribute to its biological activity.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes and proteins, influencing various biochemical pathways. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions, which is crucial for its pharmacological effects.
Pharmacological Effects
- Antimicrobial Activity : The compound exhibits potential antibacterial properties. Studies have shown that pyridine derivatives often demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
- Neuroprotective Effects : Some derivatives of pyridine compounds are known to exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The hydroxyl group in this compound may play a significant role in scavenging free radicals, thereby protecting neuronal cells from oxidative stress .
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms in detail .
Case Studies
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of pyridine compounds, including 3-(3-Hydroxypropyl)pyridin-4-ol, show promise in the development of anticancer agents. Research involving computational modeling has identified pyridine variants that exhibit high cytotoxicity against glioblastoma cells. These compounds are designed to penetrate the blood-brain barrier (BBB), which is crucial for treating brain tumors effectively .
Neuroprotective Effects
The neuroprotective potential of pyridine derivatives has been explored in various contexts. The ability of this compound to cross the BBB makes it a candidate for treating neurodegenerative diseases. Studies suggest that compounds with similar structures can modulate neuroinflammation and oxidative stress, which are critical factors in diseases like Alzheimer's and Parkinson's .
Analytical Chemistry Applications
In analytical chemistry, this compound is utilized for understanding molecular structures and interactions through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's distinct chemical shifts provide insights into its structural properties and tautomerism, making it valuable for research in organic synthesis and material characterization.
Materials Science Applications
The compound is also being investigated for its potential use in materials science, particularly in the development of functional materials that can be used in sensors or as catalysts. Its ability to form stable complexes with metal ions suggests applications in coordination chemistry and catalysis .
Case Study 1: Glioblastoma Treatment
A recent study focused on the synthesis of various pyridine derivatives aimed at enhancing glioblastoma treatment efficacy. The research highlighted how modifications to the pyridine structure could improve water solubility and BBB penetration, making these compounds suitable candidates for further pharmacological evaluation .
Case Study 2: Neuroprotective Screening
In another study, researchers screened multiple hydroxypyridine derivatives for their neuroprotective properties against oxidative stress-induced neuronal death. Results indicated that certain derivatives had significant protective effects, suggesting that this compound could be explored further in this therapeutic area .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-1-2-7-6-9-4-3-8(7)11/h3-4,6,10H,1-2,5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBROFPPNWBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673592 | |
Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-54-0 | |
Record name | 4-Hydroxy-3-pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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